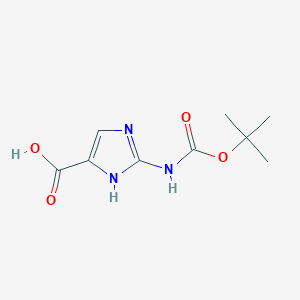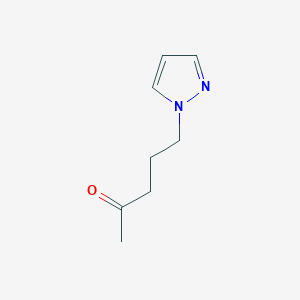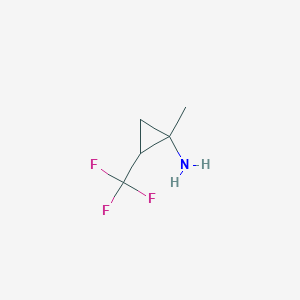
3-(4-methyl-1H-imidazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a product of histidine metabolism and has a molecular formula of C6H8N2O2 . This compound is of significant interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-imidazol-5-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles to form disubstituted imidazoles . Another method includes the synthesis from (2E)-3-(1H-Imidazole-4-yl)propenoic acid . The reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-methyl-1H-imidazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
3-(4-methyl-1H-imidazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-methyl-1H-imidazol-5-yl)propanoic acid involves its role as a metabolite of histidine. It may undergo oxidation or transamination, leading to various biological effects. The compound interacts with molecular targets and pathways involved in histidine metabolism, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
- Dihydrourocanic acid
Uniqueness
3-(4-methyl-1H-imidazol-5-yl)propanoic acid is unique due to its specific structure and role in histidine metabolism. Unlike other similar compounds, it has distinct chemical properties and biological activities that make it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-(5-methyl-1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(9-4-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
SQHYTBSLFKLRLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(tert-Butoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13538600.png)
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)





![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)
